molecular formula C7H4N2OS B6264330 [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde CAS No. 97249-56-4

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B6264330
CAS No.: 97249-56-4
M. Wt: 164.2
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Description

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde: is a heterocyclic compound that features a fused ring system combining thiazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an alkylating agent, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of a base such as triethylamine and a solvent like ethanol, with the reaction mixture being heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions: [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs with antimicrobial, antifungal, and anticancer properties. Its structural features enable it to bind to specific biological targets, potentially leading to the inhibition of disease-related pathways .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its reactivity and stability make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This inhibition can disrupt essential biological pathways, leading to therapeutic effects. For example, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thus exhibiting antibacterial properties .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde lies in its specific ring fusion and the presence of an aldehyde group, which provides distinct reactivity and potential for functionalization. This makes it a valuable scaffold for the development of new compounds with diverse applications in various fields .

Properties

CAS No.

97249-56-4

Molecular Formula

C7H4N2OS

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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